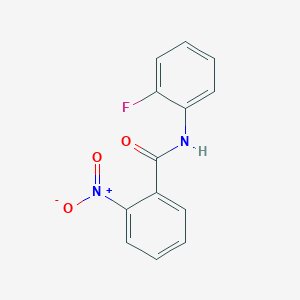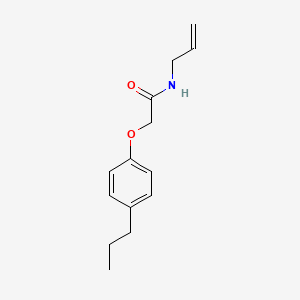
N-allyl-2-(4-propylphenoxy)acetamide
説明
N-allyl-2-(4-propylphenoxy)acetamide is a chemical compound that belongs to the family of amides. It is also known as GW0742 and is widely used in scientific research for its potential therapeutic applications.
作用機序
N-allyl-2-(4-propylphenoxy)acetamide activates PPARδ by binding to its ligand-binding domain. This leads to the recruitment of co-activators and the subsequent transcriptional activation of target genes. The downstream effects of PPARδ activation include increased fatty acid oxidation, enhanced glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
N-allyl-2-(4-propylphenoxy)acetamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes and increases the expression of genes involved in lipid metabolism. In myocytes, it enhances glucose uptake and improves insulin sensitivity. In macrophages, it reduces the production of pro-inflammatory cytokines and enhances the phagocytic activity.
実験室実験の利点と制限
N-allyl-2-(4-propylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective agonist of PPARδ, which allows for the specific activation of this receptor without affecting other PPAR isoforms. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, N-allyl-2-(4-propylphenoxy)acetamide has some limitations as well. It has low aqueous solubility, which can limit its bioavailability and require the use of organic solvents. It also has a short half-life, which can affect its pharmacokinetics and require frequent dosing.
将来の方向性
N-allyl-2-(4-propylphenoxy)acetamide has potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Future research can focus on the development of novel derivatives of N-allyl-2-(4-propylphenoxy)acetamide with improved pharmacokinetic and pharmacodynamic properties. It can also investigate the role of PPARδ activation in different cell types and animal models to better understand its mechanism of action and potential therapeutic benefits. Additionally, future research can explore the combination of N-allyl-2-(4-propylphenoxy)acetamide with other drugs to enhance its efficacy and reduce its side effects.
科学的研究の応用
N-allyl-2-(4-propylphenoxy)acetamide is widely used in scientific research for its potential therapeutic applications. It is a potent agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. N-allyl-2-(4-propylphenoxy)acetamide has been shown to activate PPARδ in various cell types, including adipocytes, myocytes, and macrophages.
特性
IUPAC Name |
N-prop-2-enyl-2-(4-propylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-5-12-6-8-13(9-7-12)17-11-14(16)15-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCUFIPBQCMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2-(4-propylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



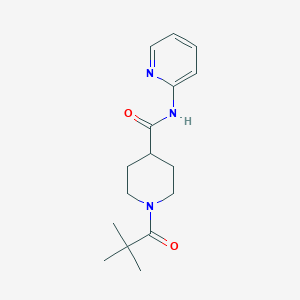
![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
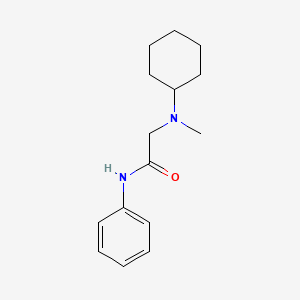
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)
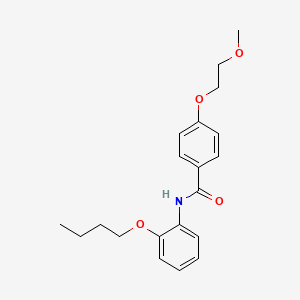
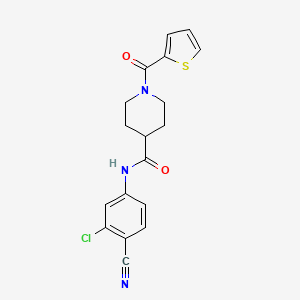
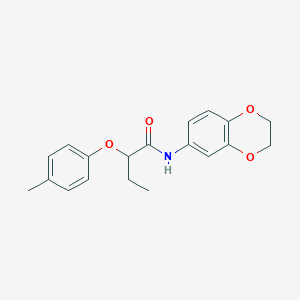
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4768474.png)
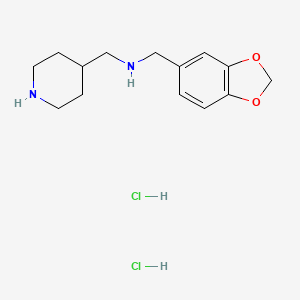
![methyl 3-({[4-(2-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4768509.png)
![(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768510.png)
![4-methyl-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)benzenesulfonamide](/img/structure/B4768517.png)
